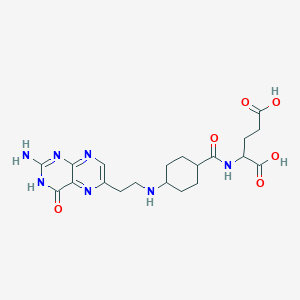
1',2',3',4',5',6'-Hexahydrohomofolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 1’,2’,3’,4’,5’,6’-hexahydrohomofolique est un dérivé synthétique de l'acide folique, une vitamine B essentielle. Ce composé est structurellement similaire à l'acide folique mais présente des atomes d'hydrogène supplémentaires, ce qui en fait un dérivé hexahydro. Il joue un rôle crucial dans divers processus biochimiques, notamment la synthèse, la réparation et la méthylation de l'ADN.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'acide 1’,2’,3’,4’,5’,6’-hexahydrohomofolique implique généralement l'hydrogénation de l'acide folique dans des conditions spécifiques. Le processus comprend :
Catalyseurs : Les catalyseurs couramment utilisés comprennent le palladium sur carbone (Pd/C) ou l'oxyde de platine (PtO2).
Solvants : La réaction est souvent réalisée dans des solvants comme l'éthanol ou l'acide acétique.
Conditions : Le processus d'hydrogénation nécessite une température et une pression contrôlées pour assurer une réduction complète de la molécule d'acide folique.
Méthodes de production industrielle : Dans un contexte industriel, la production d'acide 1’,2’,3’,4’,5’,6’-hexahydrohomofolique implique des réacteurs d'hydrogénation à grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, avec une surveillance continue des paramètres réactionnels pour maintenir la cohérence.
Analyse Des Réactions Chimiques
Types de réactions : L'acide 1’,2’,3’,4’,5’,6’-hexahydrohomofolique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés, en fonction de l'agent oxydant utilisé.
Réduction : Une réduction supplémentaire peut conduire à des dérivés plus saturés.
Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.
Réactifs et conditions courantes :
Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Agents réducteurs : Le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont fréquemment utilisés.
Réactifs de substitution : Des agents halogénants comme le chlorure de thionyle (SOCl2) et le tribromure de phosphore (PBr3) sont utilisés pour les réactions de substitution.
Produits majeurs :
Applications de la recherche scientifique
L'acide 1’,2’,3’,4’,5’,6’-hexahydrohomofolique a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de molécules organiques complexes.
Biologie : Le composé est étudié pour son rôle dans les processus cellulaires, notamment la synthèse et la réparation de l'ADN.
Médecine : Des recherches sont en cours pour explorer son potentiel dans le traitement des carences en folate et des troubles connexes.
Industrie : Il est utilisé dans la production de produits pharmaceutiques et comme réactif dans divers processus chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 1’,2’,3’,4’,5’,6’-hexahydrohomofolique implique son rôle de cofacteur dans les réactions enzymatiques. Il participe au transfert d'unités à un carbone, qui sont essentielles à la synthèse et à la méthylation de l'ADN. Le composé cible des enzymes spécifiques, telles que la dihydrofolate réductase, et facilite la conversion du dihydrofolate en tétrahydrofolate, une étape cruciale du métabolisme du folate.
Composés similaires :
Acide folique : Le composé parent, essentiel à la synthèse et à la réparation de l'ADN.
Acide tétrahydrofolique : Une forme réduite de l'acide folique, impliquée dans le métabolisme à un carbone.
Acide méthyltétrahydrofolique : Un dérivé méthylé, crucial pour les réactions de méthylation.
Unicité : L'acide 1’,2’,3’,4’,5’,6’-hexahydrohomofolique est unique en raison de ses atomes d'hydrogène supplémentaires, qui améliorent sa stabilité et sa réactivité. Cela en fait un composé précieux pour diverses applications biochimiques et industrielles.
Applications De Recherche Scientifique
1’,2’,3’,4’,5’,6’-Hexahydrohomofolic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in cellular processes, including DNA synthesis and repair.
Medicine: Research is ongoing to explore its potential in treating folate deficiency and related disorders.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 1’,2’,3’,4’,5’,6’-Hexahydrohomofolic acid involves its role as a cofactor in enzymatic reactions. It participates in the transfer of one-carbon units, which are essential for DNA synthesis and methylation. The compound targets specific enzymes, such as dihydrofolate reductase, and facilitates the conversion of dihydrofolate to tetrahydrofolate, a critical step in folate metabolism.
Comparaison Avec Des Composés Similaires
Folic Acid: The parent compound, essential for DNA synthesis and repair.
Tetrahydrofolic Acid: A reduced form of folic acid, involved in one-carbon metabolism.
Methyltetrahydrofolic Acid: A methylated derivative, crucial for methylation reactions.
Uniqueness: 1’,2’,3’,4’,5’,6’-Hexahydrohomofolic acid is unique due to its additional hydrogen atoms, which enhance its stability and reactivity. This makes it a valuable compound for various biochemical and industrial applications.
Propriétés
Formule moléculaire |
C20H27N7O6 |
|---|---|
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]cyclohexanecarbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H27N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)7-8-22-11-3-1-10(2-4-11)17(30)25-13(19(32)33)5-6-14(28)29/h9-11,13,22H,1-8H2,(H,25,30)(H,28,29)(H,32,33)(H3,21,23,26,27,31) |
Clé InChI |
HSDLNPMYTYMYLO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C(=O)NC(CCC(=O)O)C(=O)O)NCCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















